4-(1-Hydroxyethyl)pyridine

Description

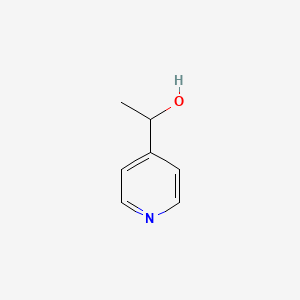

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOAMIOKNARIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946057 | |

| Record name | 1-(Pyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23389-75-5 | |

| Record name | α-Methyl-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23389-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Pyridyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023389755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylpyridine-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1 Hydroxyethyl Pyridine and Analogues

Chemo- and Regioselective Synthesis of the 4-(1-Hydroxyethyl)pyridine Core

The construction of the this compound scaffold primarily relies on two strategic approaches: the reduction of a pre-existing carbonyl group at the 4-position of the pyridine (B92270) ring and the direct introduction of the hydroxyethyl (B10761427) moiety onto the pyridine nucleus.

Reduction Strategies for Carbonyl Precursors of this compound

The most common and straightforward method for synthesizing this compound is the reduction of 4-acetylpyridine (B144475). This transformation can be accomplished using a variety of reducing agents, with the choice of reagent influencing the reaction's efficiency and selectivity.

Sodium Borohydride (B1222165) Reduction:

Sodium borohydride (NaBH₄) is a widely used reagent for this reduction due to its mild nature and high selectivity for aldehydes and ketones. masterorganicchemistry.comecochem.com.co The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of 4-acetylpyridine, forming an alkoxide intermediate which is then protonated by the solvent to yield the desired this compound. masterorganicchemistry.com This method is generally high-yielding and avoids the reduction of the pyridine ring itself. masterorganicchemistry.comrsc.org

| Precursor | Reducing Agent | Solvent | Product |

| 4-Acetylpyridine | Sodium Borohydride | Methanol/Ethanol | This compound |

Catalytic Hydrogenation:

Catalytic hydrogenation offers an alternative, often cleaner, method for the reduction of 4-acetylpyridine. acs.org Various metal catalysts can be employed, including palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. acs.org The reaction is performed under a hydrogen atmosphere, and the choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to maximize the yield of the desired alcohol while minimizing side reactions, such as the reduction of the pyridine ring to a piperidine (B6355638). acs.orgrsc.org For instance, reduction of 4-acetylpyridine with platinum oxide in ethanol has been shown to produce this compound. acs.org

| Precursor | Catalyst | Solvent | Conditions | Product |

| 4-Acetylpyridine | Platinum Oxide | Ethanol | H₂ atmosphere | This compound |

| 4-Acetylpyridine | Palladium on Carbon | Not Specified | H₂ atmosphere | This compound |

| 4-Acetylpyridine | Raney Nickel | Not Specified | H₂ atmosphere | This compound |

Functionalization of Pyridine Rings to Introduce the Hydroxyethyl Moiety

An alternative to the reduction of a pre-functionalized pyridine is the direct introduction of the 1-hydroxyethyl group onto the pyridine ring. This is typically achieved through the reaction of a pyridine derivative with a suitable nucleophile or electrophile.

Grignard Reaction with 4-Pyridinecarboxaldehyde:

A common method involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to 4-pyridinecarboxaldehyde. wikipedia.org In this reaction, the highly nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield this compound. This method requires anhydrous conditions to prevent the quenching of the Grignard reagent. wikipedia.org

| Pyridine Derivative | Reagent | Solvent | Product |

| 4-Pyridinecarboxaldehyde | Methylmagnesium Bromide | Anhydrous THF/Ether | This compound |

Photochemical Synthetic Routes to Pyridine-Containing Architectures

Photochemical methods offer unique pathways for the functionalization of pyridine rings, often proceeding through radical intermediates and enabling reactions that are difficult to achieve through traditional thermal methods. acs.orgunibo.it These reactions can be highly regioselective and are often conducted under mild conditions. mdpi.com

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization of pyridines. mdpi.comresearchgate.net This approach often involves the generation of pyridinyl radicals from pyridinium (B92312) ions through a single-electron transfer (SET) process. acs.orgnih.govrecercat.cat These radicals can then couple with other radical species to form new carbon-carbon bonds. acs.orgrecercat.cat For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds has been reported, leading to the formation of a new C(sp²)-C(sp³) bond. acs.orgunibo.itnih.govrecercat.cat While not a direct synthesis of this compound itself, these principles demonstrate the potential for photochemical strategies to introduce alkyl substituents onto the pyridine ring, which could be subsequently oxidized to the desired alcohol.

Another photochemical approach involves the dearomatization of pyridine derivatives to form intermediates that can be further functionalized. For example, pyridine derivatives can be converted into 1,2-diazepines through a photochemical rearrangement of in situ generated 1-aminopyridinium ylides under UV light. acs.orgnih.gov Although this leads to a different heterocyclic system, it highlights the transformative potential of photochemical reactions on the pyridine core.

Catalyst-Mediated Derivatizations of Pyridinyl Alcohols

Once this compound is synthesized, its hydroxyl group can be further derivatized to create a variety of analogues with different properties. These reactions are typically mediated by catalysts to ensure high efficiency and selectivity.

Esterification:

The hydroxyl group of this compound can be readily esterified with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. cymitquimica.comacs.org This reaction is often catalyzed by a base, such as pyridine itself, or a strong acid. For example, reaction with acetic anhydride (B1165640) in the presence of pyridine would yield 4-(1-acetoxyethyl)pyridine. These ester derivatives are useful as protected forms of the alcohol or as compounds with modified biological activity.

Etherification:

Similarly, the hydroxyl group can be converted into an ether. This can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed dehydration can lead to the formation of an ether, though this is more common for forming symmetric ethers.

Dehydration:

The secondary alcohol of this compound can undergo dehydration to form 4-vinylpyridine (B31050). This elimination reaction is typically acid-catalyzed and involves heating the alcohol with a strong acid like sulfuric acid or using a reagent like phosphorus oxychloride in pyridine. google.com

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product |

| Esterification | Acetic Anhydride | Pyridine | 4-(1-Acetoxyethyl)pyridine |

| Dehydration | Phosphorus Oxychloride | Pyridine, Heat | 4-Vinylpyridine |

Stereochemical Investigations of 4 1 Hydroxyethyl Pyridine Enantiomers

Enantioselective Synthesis and Resolution of (S)- and (R)-4-(1-Hydroxyethyl)pyridine

The preparation of enantiomerically pure forms of 4-(1-Hydroxyethyl)pyridine is crucial for its application in asymmetric synthesis and stereochemical studies. Both enantioselective synthesis, which creates a specific enantiomer directly, and chiral resolution, which separates a racemic mixture, are employed to achieve this.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer from a prochiral precursor. Methods for this compound include both biocatalytic and chemical approaches.

Biocatalytic Transformation: One reported method involves the stereoselective oxidation of the methylene (B1212753) group in 4-ethylpyridine (B106801) using the fungus Beauveria bassiana ATCC 7159. researchgate.net This biotransformation leads to the formation of optically active (-)-(1-hydroxyethyl)pyridine. researchgate.net

Asymmetric Chemical Reduction: Another strategy is the asymmetric reduction of the corresponding ketone, 4-acetylpyridine (B144475). An early example of this approach involved an electrochemical reduction using a chemically modified graphite (B72142) electrode. acs.org When the electrode was modified with (S)-phenylalanine methyl ester, the reduction of 4-acetylpyridine yielded (-)-4-(1-hydroxyethyl)pyridine with a modest enantiomeric excess of 2%. acs.org More advanced catalytic systems are typically required to achieve higher enantioselectivity.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of this compound into its individual (R)- and (S)-enantiomers. This is often accomplished through chromatographic techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method. For instance, the resolution of racemic diols, a class of compounds including this compound, has been successfully carried out using a Regis-Pirkle type 1-A semipreparative chiral HPLC column. acs.org This technique separates the enantiomers based on their differential interactions with the chiral selector immobilized on the stationary phase. acs.orgsigmaaldrich.com

The following table summarizes key approaches for obtaining the enantiomers of this compound.

| Method | Precursor | Reagent/Catalyst | Product | Key Finding | Citation |

|---|---|---|---|---|---|

| Biocatalytic Oxidation | 4-Ethylpyridine | Fungus Beauveria bassiana | (-)-(1-Hydroxyethyl)pyridine | Demonstrates stereoselective oxidation of a methylene group. | researchgate.net |

| Asymmetric Electrochemical Reduction | 4-Acetylpyridine | Graphite electrode modified with (S)-phenylalanine methyl ester | (-)-4-(1-Hydroxyethyl)pyridine | Achieved a 2% enantiomeric excess. | acs.org |

| Chiral HPLC Resolution | (±)-4-(1-Hydroxyethyl)pyridine | Chiral Stationary Phase (e.g., Pirkle-type) | (+)- and (-)-4-(1-Hydroxyethyl)pyridine | Separates racemic mixtures based on differential enantiomer interaction. | acs.org |

Chiral Induction and Stereoselective Transformations

The inherent chirality of the (S)- and (R)-enantiomers of this compound allows them to be used as chiral inductors, transferring stereochemical information to other molecules or systems. This capability is particularly valuable in the synthesis of complex chiral structures, such as metal-organic frameworks (MOFs).

Research has demonstrated that using enantiomerically pure (S)-4-(1-Hydroxyethyl)pyridine and (R)-4-(1-Hydroxyethyl)pyridine as chiral templates can control the chiral orientation of a MOF (FJI-H27) built from achiral precursors. researchgate.netresearchgate.net In the absence of a chiral influence, the assembly of the MOF results in a racemic mixture of helical structures. mdpi.com However, when (S)- or (R)-4-(1-Hydroxyethyl)pyridine is introduced during the assembly process, it directs the formation of the MOF with a specific, predictable chirality. researchgate.netresearchgate.net This process, known as chiral induction, highlights the ability of the enantiomers to dictate the supramolecular structure of the resulting material. mdpi.comscripps.edu

The enantiomers of this compound can also participate in stereoselective transformations, where the existing stereocenter on the pyridine (B92270) derivative influences the outcome of a reaction at another site in the molecule. For example, the racemic mixture of 2-(1-hydroxyethyl)pyridine, a close isomer, can react with phosphorus oxychloride to yield a phosphoric ester. kth.se If an enantiomerically pure form were used, the chirality of the hydroxyethyl (B10761427) group would influence the stereochemical environment of the resulting phosphate (B84403) ester. kth.se

Spectroscopic Chiral Purity Assessment

Determining the optical purity or enantiomeric excess (e.e.) of a sample of this compound is essential. Spectroscopic methods provide powerful tools for this analysis.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. fz-juelich.dechromatographytoday.com This technique is highly effective for confirming the enantiomeric nature of a sample and can be used to determine its enantiomeric excess. nih.gov

Enantiomers produce CD spectra that are mirror images of each other. researchgate.net For instance, in a study on a metal-organic framework, the introduction of (S)-4-(1-Hydroxyethyl)pyridine and (R)-4-(1-Hydroxyethyl)pyridine as chiral templates resulted in induced CD spectra for the framework, confirming the successful transfer of chirality. researchgate.net The CD spectra of the MOFs induced by the (S)-enantiomer were mirror images of those induced by the (R)-enantiomer. researchgate.net This demonstrates that CD spectroscopy can not only confirm the absolute configuration of the enantiomers but also quantify the enantiomeric composition of a mixture. fz-juelich.denih.gov

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), are definitive for separating enantiomers and determining optical purity with high accuracy. mdpi.comnih.gov

The separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. sigmaaldrich.com The difference in stability of these complexes leads to different retention times, allowing for separation and quantification. For pyridine-containing chiral alcohols, various CSPs have proven effective. Chiralpak IA, an amylose-based immobilized CSP, has been successfully used for the baseline separation of the enantiomers of a structurally similar intermediate, (R)- and (S)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)- researchgate.nettandfonline.comresearchgate.net-thiadiazole. tandfonline.comresearchgate.nettandfonline.comresearchgate.net

The following table details exemplary chromatographic conditions used for the separation of a related chiral pyridine alcohol, which are indicative of the methods applicable to this compound.

| Parameter | Condition | Citation |

|---|---|---|

| Column | Chiralpak IA | tandfonline.comtandfonline.com |

| Mobile Phase | n-hexane and isopropanol (B130326) (90:10, v/v) | tandfonline.comtandfonline.com |

| Flow Rate | 1.2 mL/min | tandfonline.comtandfonline.com |

| Temperature | 25°C | tandfonline.comtandfonline.com |

| Detection | 254 nm | tandfonline.comtandfonline.com |

| Resolution (Rs) | >2 | tandfonline.comtandfonline.com |

These methods provide the resolution necessary to quantify the unwanted enantiomer, often to very low limits, ensuring the high optical purity required for stereoselective applications. tandfonline.comresearchgate.net

Reactivity Profiles and Mechanistic Elucidation of 4 1 Hydroxyethyl Pyridine Derivatives

Oxidation Reactions of the Hydroxyethyl (B10761427) Substituent

The secondary alcohol of the hydroxyethyl group is readily oxidized to a ketone, offering a key pathway to carbonyl-functionalized pyridines.

Conversion to Carbonyl-Functionalized Pyridines

The oxidation of 4-(1-hydroxyethyl)pyridine to its corresponding ketone, 4-acetylpyridine (B144475), is a fundamental transformation. This can be achieved using a variety of oxidizing agents. libretexts.org Chromium-based reagents, such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), are effective for this purpose. libretexts.org Other common oxidants include potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.org For milder conditions that are less likely to affect other functional groups, reagents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and the Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) are employed. masterorganicchemistry.comdergipark.org.tr The Parikh-Doering oxidation, which utilizes the sulfur trioxide pyridine (B92270) complex (SO₃•C₅H₅N) in DMSO, is another method that converts secondary alcohols to ketones. wikipedia.org

The general mechanism for these oxidations often involves the formation of an intermediate ester (e.g., a chromate (B82759) ester), followed by an elimination reaction, often E2-like, where a base removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the ketone. masterorganicchemistry.comchemistrysteps.comopenstax.org

Table 1: Common Oxidizing Agents for the Conversion of this compound to 4-Acetylpyridine

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Chromic Acid (H₂CrO₄) | Aqueous sulfuric acid | 4-Acetylpyridine | Strong oxidant. libretexts.org |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution | 4-Acetylpyridine | Strong oxidant. openstax.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | 4-Acetylpyridine | Milder, selective oxidant. masterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane | 4-Acetylpyridine | Milder, selective oxidant. masterorganicchemistry.com |

| Swern Oxidation | (COCl)₂, DMSO, NEt₃ | 4-Acetylpyridine | Milder conditions, avoids heavy metals. masterorganicchemistry.com |

| Parikh-Doering Oxidation | SO₃•C₅H₅N, DMSO, Et₃N | 4-Acetylpyridine | Can be run at non-cryogenic temperatures. wikipedia.org |

Intra- and Intermolecular Oxidative Pathways in Related Systems

In biological systems, the oxidation of alcohols is often catalyzed by enzymes called dehydrogenases, using coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). libretexts.org These reactions occur under neutral pH conditions and exhibit high specificity. libretexts.org The mechanism involves the transfer of a hydride ion from the alcohol's α-carbon to the NAD⁺ molecule. libretexts.org

In synthetic chemistry, the presence of water during oxidation with certain reagents like CrO₃/pyridine can lead to further oxidation of an initially formed aldehyde to a carboxylic acid. masterorganicchemistry.com This occurs because water can form a hydrate (B1144303) with the aldehyde, which can then be oxidized. masterorganicchemistry.com The choice of solvent and reagent is therefore crucial in controlling the final product.

Substitution and Derivatization at the Hydroxyl Group

The hydroxyl group of this compound can be readily derivatized through esterification and etherification reactions.

Esterification and Etherification Protocols

Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides. For instance, reaction with acetic anhydride (B1165640) in the presence of pyridine as a catalyst would yield 4-(1-acetoxyethyl)pyridine. The use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation from carboxylic acids under mild conditions. jocpr.com

Etherification can be accomplished through various methods, including the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Electrophilic and Nucleophilic Transformations of the Pyridine Nucleus

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. libretexts.org When such reactions do occur, substitution is typically directed to the 3- and 5-positions. libretexts.org The reaction conditions, particularly the acidity, can influence the reactivity, as protonation of the pyridine nitrogen further deactivates the ring. libretexts.org

Conversely, the pyridine ring is susceptible to nucleophilic substitution, especially at the 2- and 4-positions, if a suitable leaving group is present. quimicaorganica.org The presence of the electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. quimicaorganica.org

Cyclization and Annulation Reactions Forming Fused Heterocycles

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the hydroxyl group and the pyridine ring or a substituent on the ring.

For example, intramolecular cyclization can occur where the hydroxyl group acts as a nucleophile, attacking an electrophilic center introduced elsewhere on the molecule. In a related context, the Pictet-Spengler reaction, which typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, can be adapted to synthesize fused systems involving a pyridine ring.

In one documented pathway, 1-hydroxyalkylamino-5H-pyrido[4,3-b]indoles, when treated with tosyl chloride in pyridine, undergo cyclization to form tetracyclic imidazo[1',2':1,2]pyrido[4,3-b]indoles and pyrimido[1',2':1,2]pyrido[4,3-b]indoles. clockss.org Another example involves the reaction of 4-hydroxy-2(1H)-quinolone with acetaldehyde, which proceeds through a 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-one intermediate that dehydrates and then undergoes intramolecular cyclization to form a pyrano[3,2-c]quinoline. arabjchem.org

Mechanistic Investigation of Key Reactions via Intermediate Characterization

The reactivity of this compound is largely dictated by the hydroxyl group, which can participate in oxidation, elimination (dehydration), and substitution reactions. Mechanistic studies, aimed at identifying and characterizing transient intermediates, are crucial for understanding reaction pathways and optimizing conditions to favor desired products. Key reactions involve the formation of intermediates such as metal-ester complexes, carbocations, and radical species, which have been investigated through kinetic analysis, spectroscopic methods, and trapping experiments.

Oxidation to 4-Acetylpyridine

The oxidation of this compound to 4-acetylpyridine is a fundamental transformation. Mechanistic insights have been gained from studies on analogous pyridine alcohols using various oxidizing agents.

Chromium(VI) Oxidation: Kinetic studies on the oxidation of pyridine alcohols, such as 4-pyridinemethanol, by chromium(VI) in acidic media provide a well-documented mechanistic framework applicable to this compound. researchgate.net The reaction is understood to proceed through the rapid, reversible formation of a chromate ester intermediate. This intermediate then decomposes in the rate-determining step via a two-electron transfer, involving the abstraction of the α-hydrogen, to yield 4-acetylpyridine and a chromium(IV) species. The Cr(IV) intermediate can further react with another molecule of the alcohol or undergo disproportionation. The presence of intermediate chromium oxidation states (Cr(V), Cr(IV)) has been inferred from electron spin resonance (e.s.r.) measurements and the kinetic effects of scavengers like Mn(II) ions. researchgate.net

The reaction rate shows a distinct dependence on the concentration of both the alcohol and hydrogen ions, fitting a rate law that suggests parallel reaction pathways involving different protonated forms of chromic acid (HCrO₄⁻ and H₃CrO₄⁺). researchgate.net

Table 1: Kinetic Parameters for the Oxidation of Pyridine Alcohols by Chromium(VI) Data adapted from studies on analogous pyridinemethanol oxidations.

| Parameter | Description | Value/Observation | Reference |

| Rate Law | Describes the relationship between rate and reactant concentrations. | Rate = (a + b[H⁺]²)[Alcohol][Cr(VI)] | researchgate.net |

| Intermediate | Transient species formed during the reaction. | Chromate Ester (R-O-CrO₃H) | researchgate.net |

| Evidence for Intermediates | Method used to detect or infer intermediate existence. | Kinetic analysis, E.S.R. spectroscopy | researchgate.net |

| Activation Parameters | Thermodynamic values describing the transition state. | Apparent activation parameters determined from temperature-dependent rate constants. | researchgate.net |

Electrochemical Oxidation: The electrochemical oxidation of this compound offers an alternative route to 4-acetylpyridine. The mechanism is believed to involve the initial transfer of an electron from the alcohol to the anode surface, generating a radical cation intermediate. numberanalytics.comyasa.ltd This highly reactive intermediate is then deprotonated at the α-carbon, followed by a second electron transfer and deprotonation of the hydroxyl group to yield the final ketone product. The formation of radical cations is a common feature in the electrochemical oxidation of organic molecules. numberanalytics.com

Dehydration to 4-Vinylpyridine (B31050)

Under acidic conditions or via specific reagents, this compound undergoes dehydration to form 4-vinylpyridine, a valuable monomer. The mechanism is highly dependent on the reaction conditions.

Acid-Catalyzed E1 Mechanism: In the presence of strong, non-nucleophilic acids like sulfuric or phosphoric acid, the reaction likely proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.org The first step is the protonation of the hydroxyl group to form a pyridyl-alkyloxonium ion, an excellent leaving group. libretexts.org Departure of a water molecule generates a secondary carbocation intermediate. The stability of this carbocation is enhanced by resonance with the adjacent pyridine ring. In the final step, a weak base (such as water or the conjugate base of the acid) abstracts a proton from the adjacent methyl group to form the alkene. The formation of a carbocation intermediate makes this pathway susceptible to potential rearrangements, although in this specific structure, rearrangement is unlikely.

POCl₃-Mediated E2 Mechanism: To avoid the formation of a carbocation intermediate and potential side reactions, reagents like phosphorus oxychloride (POCl₃) in the presence of pyridine are often used. chemistrysteps.com In this case, the mechanism shifts to an E2 (elimination, bimolecular) pathway. The hydroxyl group first attacks POCl₃, forming a dichlorophosphate (B8581778) ester intermediate, which is an excellent leaving group. The base (pyridine) then abstracts a proton from the β-carbon in a concerted step with the departure of the leaving group, yielding 4-vinylpyridine without the formation of a discrete carbocation. chemistrysteps.com

Photochemical Dehydration: Photolysis of related hydroxyethyl-aromatic systems has been shown to induce dehydration through unique intermediates. For instance, photolysis of certain hydroxyethyl-naphthols leads to efficient dehydration via the formation of a quinone methide intermediate, which can be trapped by solvent. beilstein-journals.org By analogy, it is plausible that UV irradiation of this compound could lead to an excited state that eliminates water to form a pyridinium methide, a highly reactive intermediate that would quickly react to form the final vinylpyridine product or other adducts depending on the medium.

Ritter-Type Reaction via Carbocation Intermediate

When this compound is treated with a nitrile in the presence of a strong acid or a Lewis acid catalyst, it can undergo a Ritter-type reaction. Mechanistic proposals for similar pyridinylmethanol derivatives suggest the reaction is initiated by the acid-catalyzed formation of the stable secondary carbocation. acs.org This electrophilic intermediate is then attacked by the nucleophilic nitrogen atom of the nitrile, forming a nitrilium ion intermediate. The reaction is completed by the intramolecular cyclization of this nitrilium ion by the pyridine nitrogen, followed by deprotonation and rearomatization to yield fused heterocyclic systems. acs.org The characterization of the final, often complex, product provides strong evidence for the proposed sequence of reactive intermediates.

Table 2: Summary of Key Intermediates in this compound Reactions

| Reaction Type | Key Intermediate | Proposed Mechanism | Evidence/Characterization Method | Product |

| Oxidation (CrO₃/H⁺) | Chromate Ester | 2e⁻ transfer | Kinetic Studies, E.S.R. researchgate.net | 4-Acetylpyridine |

| Dehydration (H₂SO₄) | Secondary Carbocation | E1 Elimination | General Mechanistic Principles libretexts.org | 4-Vinylpyridine |

| Dehydration (POCl₃) | Dichlorophosphate Ester | E2 Elimination | Product Selectivity (avoids rearrangement) chemistrysteps.com | 4-Vinylpyridine |

| Ritter Reaction (R-CN/H⁺) | Carbocation, Nitrilium Ion | Nucleophilic attack, Cyclization | Product Structure Analysis acs.org | Fused Pyridine Systems |

| Electro-oxidation | Radical Cation | 1e⁻ transfer at anode | Cyclic Voltammetry, General Principles numberanalytics.com | 4-Acetylpyridine |

| Photochemical Dehydration | Pyridinium Methide (putative) | Excited-state elimination | Analogy with Naphthol Systems beilstein-journals.org | 4-Vinylpyridine |

Computational Chemistry and Theoretical Studies of 4 1 Hydroxyethyl Pyridine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(1-Hydroxyethyl)pyridine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine precise bond lengths, bond angles, and dihedral angles.

Conformational analysis of this compound is crucial due to the rotational freedom of the hydroxyethyl (B10761427) side chain. By systematically rotating the C-C and C-O bonds of this substituent and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This allows for the identification of the global minimum energy conformer—the most stable and thus most populated structure at equilibrium—as well as other local minima and the energy barriers between them. Such analyses have been successfully applied to similar molecules with flexible side chains to understand their preferred spatial arrangements.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This table is an illustrative example of data obtained from DFT calculations and does not represent experimentally verified values for this specific molecule.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-C (side chain) | ~1.52 Å | |

| C-O (side chain) | ~1.43 Å | |

| Bond Angles | C-N-C (ring) | ~117° |

| C-C-C (ring) | ~120° | |

| Py-C-C (side chain) | ~121° | |

| C-C-O (side chain) | ~109.5° |

| Dihedral Angle | N-C-C-C (ring-side chain) | Varies with conformer |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, DFT calculations can provide the energies of the HOMO and LUMO and visualize their electron density distributions. This analysis reveals which parts of the molecule are most likely to participate in nucleophilic (HOMO-driven) or electrophilic (LUMO-driven) interactions. In pyridine (B92270) derivatives, the HOMO is often distributed over the pyridine ring, while the LUMO may also be centered on the ring, particularly on the nitrogen atom and adjacent carbons.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: This table is an illustrative example of data obtained from FMO analysis.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 eV |

| E(LUMO) | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

Vibrational Spectroscopy Simulation and Comparative Analysis with Experimental Data

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational simulations of these spectra can be performed using the harmonic vibrational frequencies calculated with DFT. By computing the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained.

For this compound, a theoretical vibrational spectrum can be generated and compared with experimental FT-IR and FT-Raman spectra. This comparison is vital for the accurate assignment of observed spectral bands to specific molecular motions, such as the C-H stretching of the pyridine ring, the O-H stretching of the alcohol group, or the C-C and C-O vibrations of the side chain. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so a scaling factor is typically applied to improve the correlation. This comparative analysis validates the accuracy of the computed molecular structure and provides a detailed understanding of the molecule's dynamic behavior.

Reactivity Descriptor Analysis for Predictive Studies

To predict how a molecule will react, computational chemists use various reactivity descriptors derived from electronic structure calculations. These tools help identify the most reactive sites within a molecule for different types of chemical attack.

Fukui Functions and Electrostatic Potential Maps

The Fukui function, f(r), is a key concept in DFT that describes the change in electron density at a specific point when the total number of electrons in the molecule changes. It helps to pinpoint the most reactive sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). Condensed Fukui functions simplify this by assigning a value to each atom, allowing for a quantitative ranking of atomic reactivity. For this compound, these calculations would likely identify the nitrogen atom as a primary site for electrophilic attack (protonation) and specific carbon atoms on the ring as susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates positive potential (electron-poor, attractive to nucleophiles). For this compound, an MEP map would visually highlight the electronegative nitrogen atom and the oxygen of the hydroxyl group as red regions, representing the most likely sites for electrophilic interaction. The hydrogen of the hydroxyl group and hydrogens on the pyridine ring would appear as blueish regions, indicating their susceptibility to nucleophilic interaction.

Thermochemical and Kinetic Pathway Modeling of Transformations

Computational chemistry can model the thermodynamic properties of a molecule and the energetic pathways of its chemical transformations. By performing frequency calculations, key thermochemical parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined for this compound at various temperatures. These values are crucial for predicting the spontaneity and equilibrium position of reactions involving the molecule.

Furthermore, computational modeling can be used to map out the entire reaction coordinate for a chemical transformation, such as the oxidation of the alcohol group to a ketone. This involves locating the transition state (TS)—the highest energy point along the reaction pathway—and calculating its structure and energy. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor governing the reaction rate. Such kinetic modeling provides invaluable, atomistic-level detail on reaction mechanisms that can be difficult to obtain through experimental means alone.

Applications in Coordination Chemistry and Advanced Materials

4-(1-Hydroxyethyl)pyridine as a Ligand in Metal Complexation

As a ligand, this compound engages in the formation of complex metal-containing structures. Its ability to coordinate with metal ions through its nitrogen atom and hydroxyl group is fundamental to its role in constructing sophisticated supramolecular architectures, including metal-organic frameworks and polynuclear clusters.

A significant application of this compound is in the induction of chirality within metal-organic frameworks (MOFs) that are constructed from otherwise achiral building blocks. Research has demonstrated that the enantiomers of this compound can act as chiral templates or inducers, guiding the assembly of achiral precursors into a three-dimensional chiral MOF. researchgate.netresearchgate.net

A notable example is the synthesis of a chiral MOF, denoted as FJI-H27. researchgate.netresearchgate.net This framework is assembled from achiral components: H₃BTB (4,4',4''-benzene-1,3,5-triyl-tribenzoic acid) ligands and zinc(II)/cadmium(II) clusters. researchgate.net In the absence of a chiral inducer, these components form a 2D achiral coordination polymer (FJI-H16). However, the introduction of enantiomerically pure (S)- or (R)-4-(1-Hydroxyethyl)pyridine into the assembly system successfully directs the formation of the corresponding chiral 3D MOF, FJI-H27 (M) or FJI-H27 (P), respectively. researchgate.netresearchgate.net

| Component | Role/Type | Resulting Structure | Chirality | Supporting Evidence |

|---|---|---|---|---|

| H₃BTB and Zn(II)/Cd(II) clusters | Achiral Building Blocks | FJI-H16 | Achiral (2D) | - |

| H₃BTB, Zn(II)/Cd(II) clusters, and (S)-4-(1-Hydroxyethyl)pyridine | Achiral Blocks + Chiral Inducer | FJI-H27 (M) | Chiral (3D) | CD Spectroscopy researchgate.netresearchgate.net |

| H₃BTB, Zn(II)/Cd(II) clusters, and (R)-4-(1-Hydroxyethyl)pyridine | Achiral Blocks + Chiral Inducer | FJI-H27 (P) | Chiral (3D) | CD Spectroscopy researchgate.netresearchgate.net |

The construction of chiral polynuclear metal clusters is a significant focus in coordination chemistry due to their interesting magnetic and optical properties. Ligands containing both a pyridine (B92270) ring and an alcohol group are often employed for this purpose. The scientific literature details the synthesis of various chiral clusters, including lanthanide-cobalt (Ln-Co) systems and nickel (Ni) cubanes, using pyridyl-alcohol type ligands.

However, a review of published research indicates that these specific types of clusters are predominantly synthesized using the isomeric ligand, 2-(1-hydroxyethyl)pyridine. acs.orgresearchgate.net For instance, homometallic {Ni₄} cubane-like clusters with chiral cores have been prepared using the enantiomerically pure 2-(1-hydroxyethyl)pyridine ligand. researchgate.net Similarly, chiral heterometallic Ln-Co clusters have been synthesized with the 2-isomer. acs.orgx-mol.com While this compound possesses the necessary functional groups for such constructions, specific examples of its use in forming chiral polynuclear Ln-Co or Ni cubane (B1203433) clusters are not prominently featured in the available scientific literature.

Design and Synthesis of Chiral Metal-Organic Frameworks (MOFs) with Induced Chirality

Role in Magneto-Optical Materials Development

Chiral magnetic materials are of great interest for their potential applications in magneto-optical devices. The interaction between chirality and magnetic properties can lead to phenomena such as the magnetic circular dichroism (MCD) effect, where a material exhibits differential absorption of left and right circularly polarized light in the presence of a magnetic field.

Research into magneto-optical materials has explored chiral 3d-4f (transition metal-lanthanide) magnetic clusters. nih.gov Studies have shown that clusters like Co₂Er and Co₃Er₂ can display pronounced MCD responses, highlighting the potential for strong magneto-optical activity. acs.orgnih.gov These effects are linked to the specific electronic transitions of the metal ions within the chiral coordination environment. nih.gov

The development of these materials relies heavily on the use of chiral ligands to induce the necessary asymmetry in the cluster's structure. However, the specific examples of Ln-Co clusters exhibiting these magneto-optical properties reported in the literature were synthesized using the chiral chelating ligand (R/S)-2-(1-hydroxyethyl)pyridine. acs.orgx-mol.comnih.gov While the principles suggest that complexes derived from this compound could potentially exhibit such properties, there is a lack of specific research in the reviewed literature detailing the development or study of magneto-optical materials derived from this particular isomer.

Relevance in Biological and Pharmaceutical Research

4-(1-Hydroxyethyl)pyridine as a Building Block for Bioactive Scaffolds

The unique chemical architecture of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Incorporation into Privileged Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental components of many approved drugs. The pyridine (B92270) ring, in particular, is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in successful drugs. ijpsonline.com Pyridine derivatives are found in numerous pharmaceutical compounds, showcasing a wide array of biological activities. ijpsonline.com The presence of the pyridine moiety can enhance metabolic stability, improve cell permeability, increase potency, and strengthen binding interactions with biological targets.

The this compound structure, with its reactive hydroxyl group, serves as a key intermediate for creating more elaborate heterocyclic systems. e-bookshelf.de For instance, it can be used in the synthesis of piperidine (B6355638) and octahydropyrano[3,4-c]pyridine scaffolds, which are themselves important cores for building drug-like molecular libraries. nih.govresearchgate.net These libraries of diverse compounds are then screened to identify new starting points for drug discovery programs. researchgate.net The ability to readily synthesize derivatives from starting materials like this compound is crucial for exploring new chemical spaces and identifying novel bioactive compounds. acs.org

Design of Compounds with Potential Pharmacological Activities

The structural features of this compound allow for its modification to design compounds with specific pharmacological activities. The pyridine ring and the alcohol group offer sites for chemical reactions to create a variety of derivatives. e-bookshelf.de

Research has shown that derivatives of pyridine can exhibit a broad range of biological effects, including antibacterial and anticancer properties. ijpsonline.com For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share the core pyridine structure, have demonstrated significant antibacterial activity against Gram-positive bacteria. frontiersin.org In the realm of cancer research, pyridine-containing compounds have been investigated as inhibitors of various targets, such as kinases and tubulin polymerization. ijpsonline.comijpsonline.com

The design of new drugs often involves creating a library of related compounds to study their structure-activity relationships (SAR). This involves systematically modifying the structure of a lead compound, such as a derivative of this compound, and evaluating how these changes affect its biological activity. This process helps in optimizing the compound to enhance its desired therapeutic effects.

Below is a table summarizing examples of pharmacologically active compounds derived from pyridine scaffolds:

| Compound Class | Target/Activity | Research Focus |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Antibacterial (Gram-positive bacteria) | Synthesis and evaluation of antibacterial activity, including studies on bacterial morphology and growth kinetics. frontiersin.org |

| Pyridine-based kinase inhibitors | Cancer Treatment | Inhibition of protein kinases involved in cell proliferation and survival pathways. ijpsonline.comijpsonline.com |

| Pyridopyrazinone derivatives | PDE5 Inhibition | Development of potent and selective inhibitors of phosphodiesterase 5 for potential therapeutic applications. nih.gov |

| Imidazo[1,2-a]pyridine (B132010) derivatives | Anticancer (Glioblastoma) | Modulation of intracellular redox state and inhibition of cell signaling pathways to induce apoptosis. researchgate.net |

Biochemical Interaction Studies of Pyridine-Alcohol Derivatives

The pyridine-alcohol motif present in this compound is a key feature that governs its interactions with biological systems, particularly enzymes and cellular signaling pathways.

Enzymatic Recognition and Substrate Specificity in Related Systems

The hydroxyl group and the nitrogen atom of the pyridine ring in pyridine-alcohols can participate in hydrogen bonding and other non-covalent interactions with the active sites of enzymes. This makes them interesting subjects for studies on enzymatic recognition and catalysis.

While specific studies on the enzymatic recognition of this compound are not extensively detailed in the provided results, research on related pyridine-alcohol systems offers valuable insights. For instance, chemoenzymatic methods have been employed for the kinetic resolution of related 4-chloro-2-(1-hydroxyalkyl)pyridines, demonstrating that enzymes can selectively act on one enantiomer of a chiral alcohol. springernature.com Baker's yeast has been shown to be an effective catalyst for the bioreduction of corresponding ketones to form optically active 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines. researchgate.net

The study of how enzymes like alcohol dehydrogenases interact with pyridine derivatives helps in understanding substrate specificity and can be applied in biocatalysis for the synthesis of chiral compounds. springernature.comresearchgate.net The ability of enzymes to distinguish between closely related structures is fundamental to their biological function and is a key area of biochemical research.

Modulation of Cellular Signaling Pathways via Pyridine Moieties

The pyridine moiety is a common feature in molecules designed to modulate cellular signaling pathways, which are complex networks that control fundamental cellular activities. sci-hub.se Dysregulation of these pathways is often implicated in diseases like cancer. sci-hub.se

Pyridine-containing compounds have been developed as inhibitors of various components of signaling pathways. ijpsonline.com For example, they can act as kinase inhibitors, blocking the activity of enzymes that play a crucial role in signal transduction. ijpsonline.comijpsonline.comresearchgate.net The Wnt signaling pathway, which is vital for embryonic development and tissue maintenance, is another target for pyridine-based modulators. sci-hub.se

Studies on selenylated imidazo[1,2-a]pyridines have shown that these compounds can modulate the intracellular redox state and inhibit key signaling pathways like Akt/mTOR/HIF-1α and MAPK, leading to antiproliferative effects and apoptosis in cancer cells. researchgate.net This highlights the potential of pyridine-containing molecules to influence complex cellular processes and underscores their importance as tools for both research and therapeutic development.

The following table outlines the roles of pyridine moieties in modulating cellular signaling pathways:

| Signaling Pathway | Role of Pyridine Moiety | Therapeutic Implication |

| Kinase Signaling | Acts as a scaffold for kinase inhibitors, blocking ATP binding or allosteric sites. ijpsonline.comijpsonline.comresearchgate.net | Cancer, inflammatory diseases. ijpsonline.comsci-hub.se |

| Wnt Signaling | Forms the core of molecules that can either activate or inhibit components of the pathway. sci-hub.se | Cancer, metabolic disorders, skeletal diseases. sci-hub.se |

| Akt/mTOR/HIF-1α and MAPK Signaling | In imidazo[1,2-a]pyridine derivatives, contributes to the inhibition of these pathways, leading to apoptosis. researchgate.net | Cancer, particularly glioblastoma. researchgate.net |

Advanced Analytical Methodologies for 4 1 Hydroxyethyl Pyridine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for the detailed structural analysis of 4-(1-Hydroxyethyl)pyridine, providing insights from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the molecular structure of this compound by mapping its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the hydroxyethyl (B10761427) group. The pyridine protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons ortho to the nitrogen (H-2, H-6) are expected at the lowest field, while the protons meta to the nitrogen (H-3, H-5) appear at a slightly higher field. The methine proton (-CHOH) of the ethyl group would appear as a quartet, split by the adjacent methyl protons. The methyl protons (-CH₃) would present as a doublet, split by the single methine proton. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The pyridine ring carbons are observed in the aromatic region (δ 120-160 ppm), with the carbon atoms adjacent to the nitrogen appearing at the lowest field. The carbon of the methine group (-CHOH) and the methyl group (-CH₃) appear in the aliphatic region of the spectrum (δ 20-70 ppm). rsc.org

The following table summarizes the anticipated chemical shifts for this compound based on data from structurally similar compounds. rsc.orgcarlroth.com

| Assignment | ¹H NMR Expected Chemical Shift (δ ppm) | ¹H NMR Multiplicity | ¹³C NMR Expected Chemical Shift (δ ppm) |

|---|---|---|---|

| -CH₃ | ~1.4-1.5 | Doublet (d) | ~25 |

| -CHOH | ~4.8-5.0 | Quartet (q) | ~70 |

| -OH | Variable | Singlet (s, broad) | - |

| Pyridine C3, C5-H | ~7.2-7.4 | Doublet (d) | ~121-125 |

| Pyridine C2, C6-H | ~8.4-8.6 | Doublet (d) | ~150 |

| Pyridine C4 | - | - | ~150-155 |

Infrared (IR) and Raman Spectroscopies for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in this compound. These two methods are complementary, as some molecular vibrations are more prominent in IR spectra while others are stronger in Raman spectra. nih.gov Product specifications for commercially available (S)-4-(1-Hydroxyethyl)pyridine often confirm the identity of the compound by stating that the "Infrared spectrum conforms" to a standard. chembeez.comthermofisher.com

Key functional groups and their expected vibrational frequencies include:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically between 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹. researchgate.net

C=C and C=N Stretches: Vibrations associated with the pyridine ring (C=C and C=N stretching) produce a series of characteristic peaks in the 1400-1650 cm⁻¹ region. researchgate.net

Ring Vibrations: The pyridine ring breathing modes are strong in Raman spectra and typically appear around 1000-1040 cm⁻¹. rsc.orgresearchgate.net

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the secondary alcohol is expected to produce a strong band in the IR spectrum in the range of 1050-1150 cm⁻¹.

The table below details the principal vibrational modes for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity | Notes |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | IR (strong, broad) | Characteristic of the hydroxyl group. |

| Aromatic C-H stretch | 3000 - 3100 | IR/Raman (medium) | Associated with the pyridine ring. researchgate.net |

| Aliphatic C-H stretch | 2850 - 3000 | IR/Raman (medium) | From the methyl and methine groups. |

| Pyridine Ring (C=N, C=C) stretch | 1400 - 1650 | IR/Raman (strong) | A series of bands confirms the aromatic heterocycle. researchgate.net |

| C-O stretch | 1050 - 1150 | IR (strong) | Indicates the secondary alcohol. |

| Pyridine Ring Breathing | ~1030 | Raman (strong) | A sharp, intense peak characteristic of the pyridine ring. rsc.org |

| Aromatic C-H out-of-plane bend | 700 - 900 | IR (strong) | Helps confirm the substitution pattern of the ring. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. miamioh.eduiitb.ac.in By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that is used to confirm the molecular formula. nih.gov For this compound (C₇H₉NO), HRMS analysis would typically be performed on the protonated molecular ion, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass. Data for the related isomer 2-(pyridin-4-yl)ethanol shows an observed precursor ion [M+H]⁺ at m/z 124.07569, which aligns with the expected value. massbank.eu

| Ion | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₀NO⁺ | 124.0757 | ~124.0757 massbank.eu |

Chromatographic Techniques for Purity and Characterization

Chromatography is essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, allowing for both qualitative and quantitative assessment.

Gas Chromatography (GC) for Quantitative and Qualitative Analysis

Gas Chromatography (GC) is a primary technique for assessing the purity of this compound and for its quantitative analysis. Given the compound's volatility and thermal stability, it is well-suited for GC analysis. Commercial suppliers of both the (R) and (S) enantiomers of this compound specify GC as the method for purity determination, with typical purities reported as greater than 97.0% or 99%. tcichemicals.comfishersci.nl

In a typical GC analysis, the sample is vaporized and transported through a capillary column by a carrier gas. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For a nitrogen-containing compound like this, a nitrogen-sensitive detector (NPD) can be employed for enhanced selectivity and sensitivity. epa.gov The time it takes for the compound to travel through the column, known as the retention time, is a characteristic feature used for qualitative identification. The area under the corresponding peak in the chromatogram is proportional to the amount of the compound present, which allows for quantitative analysis and purity assessment. epa.gov

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Sustainable Synthesis

The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods. For 4-(1-Hydroxyethyl)pyridine, future efforts will likely concentrate on replacing traditional synthetic routes with greener alternatives that offer reduced waste, lower energy consumption, and the use of renewable resources. royalsocietypublishing.org

One of the most promising green approaches is biocatalysis. Research has demonstrated the effective use of plant-based biocatalysts, such as dehydrogenases present in Daucus carota (carrot), for the chiral reduction of acetylpyridines. researchgate.netsrce.hr This method has successfully produced (S)-4-(1-Hydroxyethyl)pyridine with high conversion and enantioselectivity. researchgate.netsrce.hr This enzymatic process operates under mild pH and temperature conditions, presenting a significant advantage over conventional methods that may require harsh reagents or conditions. srce.hr

The table below summarizes the results of the asymmetric reduction of various heteroaryl ketones using Daucus carota as a biocatalyst, highlighting the potential for green synthesis of chiral alcohols. researchgate.net

| Product | Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee %) | Configuration |

| 2-(1-hydroxyethyl)pyridine | 48 | 100 | 95 | 99 | S |

| 3-(1-hydroxyethyl)pyridine | 56 | 90 | 94 | 98 | S |

| This compound | 52 | 100 | 94 | 92 | S |

| 2-(1-hydroxyethyl)-6-chloro-pyridine | 60 | 80 | 74 | 89 | S |

Further research is anticipated in areas such as microwave-assisted synthesis and solvent-free reactions, which have proven effective for other pyridine (B92270) derivatives. researchgate.net These techniques can dramatically reduce reaction times and eliminate the need for hazardous organic solvents. royalsocietypublishing.orgresearchgate.net Additionally, exploring catalytic hydrogenation in aqueous media or using recyclable catalysts represents another key direction for the sustainable production of this compound and its related compounds. google.commdpi.com

Exploration of Novel Catalytic Applications Beyond Ligand Design

While pyridine derivatives are widely utilized as ligands in transition-metal catalysis, a significant emerging opportunity lies in exploring the intrinsic catalytic capabilities of this compound itself, or its simple derivatives, in organocatalysis. The molecule possesses both a Lewis basic nitrogen atom within the pyridine ring and a hydrogen-bond-donating hydroxyl group, making it a candidate for bifunctional catalysis.

This dual functionality could be harnessed to activate both electrophiles and nucleophiles simultaneously in a variety of organic transformations. Future research could investigate its efficacy in reactions such as aldol (B89426) additions, Michael additions, and ring-opening polymerizations, where cooperative catalysis is beneficial. The chiral nature of this compound also opens the door to its use as an enantioselective organocatalyst, a field of intense research. While enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines have been explored as nucleophilic catalysts, the potential of this compound remains an open area for investigation. researchgate.net This moves beyond its passive role as a scaffold or ligand and positions it as an active participant in catalytic cycles.

High-Throughput Screening of Derivatives for Diverse Bioactivity Profiles

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. researchgate.netresearchgate.net This provides a strong rationale for creating and screening a chemical library based on the this compound core to identify new therapeutic agents. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against various biological targets. researchgate.net

A forward-thinking approach involves integrating computational pre-screening before synthesis. auctoresonline.org By creating a virtual library of this compound derivatives and using computational tools to predict their drug-likeness, pharmacokinetic properties, and potential bioactivity, researchers can prioritize the synthesis of compounds with the highest probability of success. auctoresonline.orgnih.gov This strategy streamlines the discovery pipeline, saving time and resources. auctoresonline.org

The diverse pharmacological activities associated with pyridine derivatives suggest numerous potential screening targets for a this compound-based library. researchgate.net

| Potential Bioactivity Profile | Rationale and Examples from Pyridine Derivatives |

| Antimicrobial/Antibacterial | Pyridine moieties are common in compounds with activity against pathogens like E. coli and S. aureus. researchgate.netresearchgate.net |

| Anticancer | Pyridone and other pyridine derivatives have shown cytotoxicity against various cancer cell lines, such as HeLa cells. researchgate.netrsc.org |

| Anti-inflammatory | Certain pyridine-based thiadiazole derivatives have been identified as prospective anti-inflammatory agents. researchgate.netresearchgate.net |

| Antiviral | The pyridine nucleus is a key component in compounds investigated for antiviral properties, including against HIV. researchgate.net |

| Neurological Disorders | Structural similarities to known pharmacophores suggest potential applications in targeting neurological pathways. smolecule.com |

Future work will involve the synthesis of a diverse library by modifying the pyridine ring, the hydroxyl group, or by introducing new functional groups, followed by systematic HTS campaigns against targets implicated in the diseases listed above.

Advanced Theoretical Modeling of Complex Reaction Dynamics and Intermolecular Interactions

Computational chemistry offers powerful tools to gain deep, atomistic insights into the behavior of this compound, guiding experimental work in both synthesis and application. Advanced theoretical modeling is a key future direction for rationally designing new derivatives and understanding their function.

Density Functional Theory (DFT) studies can elucidate the electronic structure, reactivity, and non-covalent interactions of the molecule. For instance, DFT calculations can be used to model the adsorption of this compound on surfaces or its interaction with metal catalysts. researchgate.net Techniques like calculating Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Fukui functions can identify reactive sites for chemical modification or predict how the molecule will interact with biological targets. researchgate.netwu.ac.th

Quantitative Structure-Activity Relationship (QSAR) modeling is another critical area. QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. rjpbr.comnih.gov For a library of this compound derivatives, a robust QSAR model could predict the bioactivity of unsynthesized analogs, thereby accelerating the discovery of potent drug candidates. rjpbr.comtandfonline.com

The table below outlines key theoretical methods and their potential applications for research on this compound.

| Modeling Technique | Application and Research Focus |

| Density Functional Theory (DFT) | Elucidate electronic properties, identify reactive sites, model intermolecular interactions, and study reaction mechanisms. researchgate.netwu.ac.th |

| Molecular Docking | Predict the binding mode and affinity of derivatives to biological targets like enzymes or receptors, guiding drug design. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models that link structural features of derivatives to their biological activity, enabling virtual screening. rjpbr.commdpi.com |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule and its derivatives in complex environments (e.g., in solution or bound to a protein) over time. frontiersin.org |

By combining these advanced modeling techniques, researchers can build a comprehensive understanding of this compound's chemical and biological behavior, paving the way for targeted design and application.

Q & A

Q. What are the recommended protocols for synthesizing 4-(1-Hydroxyethyl)pyridine with high purity?

Methodological Answer: The synthesis of this compound typically involves site-selective benzylic C–H hydroxylation in electron-deficient azaheterocycles. A validated procedure includes:

- Anhydrous Reaction Conditions : Use dry solvents (e.g., ethyl acetate/hexanes) to minimize side reactions .

- Catalytic Hydroxylation : Employ transition-metal catalysts or peroxides to selectively hydroxylate the benzylic position .

- Purification : Gradient elution (e.g., 4:1 hexanes:ethyl acetate to pure ethyl acetate) yields the product as a clear oil or crystalline solid (55–64% yield). Confirm purity via HPLC or GC-MS (>95%) .

Q. How should researchers characterize this compound experimentally?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : Analyze and NMR spectra to confirm structure. For example, NMR in CDCl shows distinct peaks at δ 8.48 (pyridine-H), 5.37 (hydroxyethyl-CH), and 1.50 (CH) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 235.1075 for CHNO) .

- Melting Point : Confirm physical properties (67–69°C for crystalline forms) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Engineering Controls : Use local exhaust ventilation and sealed systems to limit airborne exposure .

- PPE : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats. Use dust masks (JIS T 8151) if handling powders .

- Emergency Measures : Provide safety showers and eye-wash stations. In case of skin contact, rinse with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiopure this compound?

Methodological Answer:

- Chiral Resolution : Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to separate (R)- and (S)-enantiomers .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation or kinetic resolution) to favor the desired enantiomer. For example, (R)-enantiomers induce M-type chiral metal-organic frameworks (MOFs), confirmed by negative CD signals .

- Validation : Measure enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How to resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

- Solvent Effects : Replicate NMR experiments in standardized solvents (e.g., CDCl) to eliminate solvent-induced shifts .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., succinimidylmethyl derivatives) that may skew spectral interpretations .

- Cross-Validation : Compare data with computational models (DFT or MD simulations) to verify peak assignments .

Q. What strategies optimize the stability of this compound in long-term storage?

Methodological Answer:

- Inert Atmosphere : Store under nitrogen or argon at 2–8°C to prevent oxidation or hydrolysis .

- Lyophilization : For hygroscopic forms, lyophilize the compound and store in vacuum-sealed vials .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydroxyl group oxidation) .

Q. How does the substitution pattern on pyridine influence the reactivity of this compound in catalytic applications?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., halides) at the 3-position enhance electrophilicity, facilitating nucleophilic substitutions. For example, 4-(4-chlorophenyl)pyridine derivatives undergo nitration at the 3-position .

- Steric Effects : Bulky substituents (e.g., 4-methylhexan-2-yl) reduce reaction rates in cross-coupling reactions. Use computational modeling (e.g., DFT) to predict steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.